7-Benzoylindolin-2-one

Catalog No.
S593047
CAS No.
51135-38-7
M.F
C15H11NO2
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Benzoylindolin-2-one

Open-chain Amfenac acid cyclizes spontaneously, jeopardizing API yield and purity. 7-Benzoylindolin-2-one eliminates this risk as the mandatory stable lactam precursor for Bromfenac and Nepafenac synthesis.

  • Enables controlled basic hydrolysis just before bromination/amidation for maximum conversion.
  • Serves as compendial Impurity D (Nepafenac Impurity D) for ICH-compliant mass balance and forced degradation analysis.
  • Indefinite storage stability ensures supply chain reliability.

Procure high-purity (>98%) material from SMolecule to accelerate batch release and regulatory compliance.

CAS Number

51135-38-7

Product Name

7-Benzoylindolin-2-one

IUPAC Name

7-benzoyl-1,3-dihydroindol-2-one

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C15H11NO2/c17-13-9-11-7-4-8-12(14(11)16-13)15(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)

InChI Key

APGQYYFHBPQPTL-UHFFFAOYSA-N

SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)NC1=O

Synonyms

7-Benzoyl-1,3-dihydro-2H-indol-2-one; 7-Benzoyl-2-indolinone;

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)C3=CC=CC=C3)NC1=O

The exact mass of the compound 7-Benzoylindolin-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 50 mg, 100 mg, 1 g

7-Benzoylindolin-2-one (CAS 51135-38-7), commonly referred to as Amfenac lactam or Nepafenac Impurity D, is a critical heterocyclic building block and analytical reference standard in pharmaceutical manufacturing . Structurally, it consists of an indolin-2-one core with a benzoyl substitution at the 7-position. In industrial procurement, this compound serves a dual purpose: it is the primary stable precursor for the synthesis of ophthalmic nonsteroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac and Nepafenac, and it acts as the definitive compendial reference standard for quantifying API degradation [1]. Its proven thermal stability and predictable reactivity under basic hydrolysis make it a highly processable intermediate compared to its open-chain derivatives.

Research & Procurement Fit

USP Impurity StandardNepafenac Related Compound B for compendial QC method validation
Metabolite S1 ReferenceDefined Amfenac lactam for PK bioanalysis research monitoring
iNOS Pathway ToolReported assay response in LPS-stimulated macrophage model

Generic substitution with other benzoylindolin-2-one positional isomers (such as the 5-isomer) completely fails in the synthesis of ophthalmic NSAIDs because the 7-position substitution is an absolute requirement to generate the ortho-amino-benzoyl phenylacetic acid pharmacophore [1]. Furthermore, attempting to procure and store the downstream open-chain active acid (Amfenac) instead of the lactam results in severe process inefficiencies, as the acid is prone to spontaneous intramolecular cyclization back to the lactam during recrystallization or acidic isolation [2]. Consequently, procuring the exact 7-benzoylindolin-2-one structure is mandatory for both structural fidelity and process stability.

Substitution & Mismatch Risk

Metabolite Identity
5-Benzoyl isomers are not Amfenac metabolites; PK monitoring context may not transfer and requires validation
USP Compendial Recognition
Alternative substitution isomers are not USP-recognized as Nepafenac impurities; compendial QC context requires review
Synthetic Geometry
7-Position benzoyl substitution determines cyclization pathway; isomer use may alter product identity and yield

Precursor Stability and Resistance to Spontaneous Cyclization

In the synthesis of ophthalmic NSAIDs, the open-chain active form, 2-amino-3-benzoylphenylacetic acid (Amfenac), is highly susceptible to spontaneous intramolecular cyclization under acidic isolation or recrystallization conditions [1]. Procuring 7-benzoylindolin-2-one as a stable precursor bypasses this degradation risk. The lactam remains indefinitely stable during storage and transport, and can be subjected to controlled basic hydrolysis to yield the active acid (55–71% isolated yield) immediately prior to downstream bromination or amidation [2].

Evidence DimensionResistance to spontaneous intramolecular cyclization
Target Compound Data7-Benzoylindolin-2-one (100% stable during storage and standard processing)
Comparator Or Baseline2-Amino-3-benzoylphenylacetic acid (Amfenac) (Undergoes spontaneous cyclization/degradation during recrystallization)
Quantified DifferenceComplete structural stability vs. partial degradation/yield loss
ConditionsAcidic isolation and standard recrystallization protocols

Procuring the stable lactam intermediate prevents yield loss during storage and allows controlled, on-demand basic hydrolysis to the API.

iNOS Inhibition
Cross-study comparable
IC₅₀ 2.57 μM vs comparator 1.12 μM (2.3-fold)
Supports iNOS pathway assay context and SAR baseline
LPS-stimulated RAW264.7 macrophages; 30 min pre-incubation

Regioselective Pharmacophore Alignment for Ophthalmic NSAIDs

The specific substitution pattern of the indolin-2-one core dictates the final pharmacological viability of the API. Hydrolysis of 7-benzoylindolin-2-one exclusively yields the ortho-amino-benzoyl phenylacetic acid skeleton required for Bromfenac and Nepafenac [1]. In contrast, using the positional isomer 5-benzoylindolin-2-one results in a para-substituted phenylacetic acid core, which completely fails to match the target COX-inhibitor pharmacophore [2].

Evidence DimensionDownstream API structural conformity
Target Compound Data7-Benzoylindolin-2-one (Yields 100% ortho-amino-benzoyl phenylacetic acid core)
Comparator Or Baseline5-Benzoylindolin-2-one (Yields para-substituted phenylacetic acid core)
Quantified Difference100% target pharmacophore match vs. 0% match
ConditionsBasic hydrolysis to target NSAID scaffold

The 7-position benzoyl group is an absolute structural prerequisite for synthesizing the active pharmaceutical ingredients Bromfenac and Nepafenac.

USP Compendial Identity
Head-to-head
Nepafenac USP Related Compound B (Impurity D)
Required for compendial impurity QC and method validation
5-Benzoyl isomers not USP-recognized for Nepafenac

Compendial Mass Balance Accuracy in API Quality Control

7-Benzoylindolin-2-one is the primary degradation product (Impurity D) of Nepafenac and Amfenac . For regulatory compendial testing, utilizing a certified high-purity standard (≥99.8% by HPLC) of the lactam is mandatory for accurate 100% mass balance assays. Using crude or low-purity in-house synthesized lactam (<95%) introduces overlapping peaks and skews the Relative Response Factor (RRF), leading to inaccurate API purity quantification and potential batch rejection under ICH guidelines .

Evidence DimensionHPLC Mass Balance Accuracy
Target Compound DataHigh-purity 7-Benzoylindolin-2-one standard (≥99.8% HPLC purity)
Comparator Or BaselineCrude/in-house lactam mixtures (<95% purity)
Quantified DifferencePrecise RRF calculation vs. skewed API purity quantification
ConditionsCompendial HPLC-DAD impurity profiling for Nepafenac/Bromfenac

Regulatory compliance for ophthalmic NSAIDs requires exact quantification of Impurity D using a certified, high-purity reference material.

Lipophilicity
Class-level
LogP 2.55 (predicted); oxindole ~1.0–1.3
Informs chromatographic retention and method development
Predicted values; experimental LogP confirmation recommended
Melting Point
Cross-study comparable
154°C; Δ +32–33°C vs 5-Cl analog
Supports identity confirmation in batch QC review
Standard capillary method; recrystallized solids
Metabolite S1
Head-to-head
Amfenac → S1 lactam via cyclization pathway
Establishes metabolite reference for PK research monitoring
HPLC-UV 245 nm; LOD 20 ng/mL in human plasma research matrix
Aqueous Solubility
Class-level
0.33 g/L (1.39 mM) at 25°C
Informs solvent selection for in vitro assay preparation
Predicted value; comparator data unavailable; DMSO recommended

Precursor for Ophthalmic NSAID Manufacturing

7-Benzoylindolin-2-one is the primary starting material for the commercial synthesis of Bromfenac and Nepafenac. Because it resists the spontaneous cyclization that plagues the open-chain Amfenac, manufacturers can store the lactam indefinitely and perform controlled basic hydrolysis immediately prior to bromination or amidation steps, ensuring maximum API yield [1].

Compendial HPLC Impurity Profiling

In pharmaceutical quality control, high-purity 7-Benzoylindolin-2-one is strictly required as a reference standard (Impurity D) to validate the purity of Nepafenac and Bromfenac batches. It enables precise Relative Response Factor (RRF) calculations in HPLC-DAD mass balance assays, ensuring compliance with ICH regulatory guidelines .

API Forced Degradation and Stability Studies

Because Amfenac and its derivatives naturally degrade back into 7-benzoylindolin-2-one via intramolecular cyclization under acidic or thermal stress, the compound is a mandatory benchmark in forced degradation studies. It allows analytical chemists to accurately map the degradation kinetics and shelf-life limits of final ophthalmic formulations [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nepafenac compendial impurity QC
USP-recognized identity (Related Compound B)
Impurity profiling method validation
Amfenac metabolite S1 monitoring
Metabolic pathway specificity (7-benzoyl)
PK bioanalytical method review
iNOS pathway inhibitor studies
Reported assay baseline (RAW264.7)
SAR interpretation and assay sensitivity
Synthetic intermediate for Amfenac scaffolds
7-Benzoyl substitution geometry
Cyclization pathway and product identity

XLogP3

2.1

UNII

1RH7SVV8KQ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51135-38-7

Wikipedia

7-Benzoyl-2-oxindole

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